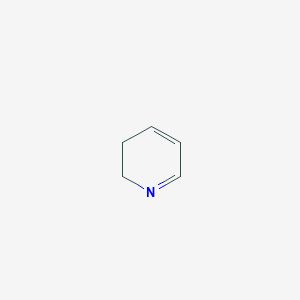

2,3-Dihydropyridine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

CAS 编号 |

67684-01-9 |

|---|---|

分子式 |

C5H7N |

分子量 |

81.12 g/mol |

IUPAC 名称 |

2,3-dihydropyridine |

InChI |

InChI=1S/C5H7N/c1-2-4-6-5-3-1/h1-2,4H,3,5H2 |

InChI 键 |

NZHIIDNOLFOHSG-UHFFFAOYSA-N |

规范 SMILES |

C1CN=CC=C1 |

产品来源 |

United States |

Foundational & Exploratory

2,3-Dihydropyridine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dihydropyridines

Introduction

Dihydropyridines are a class of heterocyclic compounds that are isomers of pyridine, characterized by the addition of two hydrogen atoms. While 1,4-dihydropyridines are stable, well-studied structures found in numerous pharmaceuticals like the universal biological reducing agent NADH and various Ca-channel blockers, the 1,2- and 2,3-dihydropyridine isomers are kinetically labile.[1] Despite their instability, 2,3-dihydropyridines are crucial intermediates in the biosynthetic pathways of various alkaloid natural products.[1] Their significance as versatile building blocks for constructing piperidine and other alkaloid ring systems makes their synthesis and characterization a topic of considerable interest for researchers in organic synthesis and drug development.[2][3] This guide provides a technical overview of modern synthetic methods, detailed experimental protocols, and key characterization techniques for 2,3-dihydropyridines.

Synthesis of 2,3-Dihydropyridines

The synthesis of N-unprotected 2,3-dihydropyridines has historically been challenging due to their instability, often leading to rapid in-situ oxidation to the corresponding pyridine.[1] However, recent advances in catalysis have provided efficient routes to these valuable intermediates.

Rhodium(III)-Catalyzed C-H Activation

A prominent modern method for synthesizing 2,3-dihydropyridines involves the Rhodium(III)-catalyzed C-H activation of α,β-unsaturated oxime pivalates.[1][4] This reaction proceeds via the formation of a five-membered rhodacycle intermediate. In the presence of a 1,1-disubstituted olefin, this intermediate undergoes a rate-limiting migratory insertion, followed by reductive elimination to yield the desired this compound product in good yields.[1] This method tolerates a wide range of functional groups, including esters, ketones, ethers, and protected amines.[1]

Aza-Diels-Alder Reactions

Another significant route, particularly for the synthesis of 2,3-dihydro-4-pyridones (a related subclass), is the aza-Diels-Alder reaction. This formal [4+2] cycloaddition typically involves the reaction of an imine with a diene, such as Danishefsky's diene.[5][6][7] Various catalysts, including copper(II) triflate and imidazolinium salts, can be employed to facilitate this transformation, often providing the desired products in good to excellent yields.[5]

Experimental Protocols

Protocol 1: Rh(III)-Catalyzed Synthesis of a this compound Derivative

This protocol is adapted from the work of Romanov-Michailidis, et al., for the synthesis of 2,3-dihydropyridines.[1][4]

Materials:

-

α,β-Unsaturated oxime pivalate (1.0 equiv)

-

1,1-Disubstituted olefin (2.0 equiv)

-

[RhCp*Cl₂]₂ (2.5 mol %)

-

AgOAc (10 mol %)

-

Pivalic acid (PivOH) (1.0 equiv)

-

1,2-Dichloroethane (DCE) (0.1 M)

Procedure:

-

To an oven-dried vial equipped with a magnetic stir bar, add the α,β-unsaturated oxime pivalate, [RhCp*Cl₂]₂, and AgOAc.

-

Evacuate and backfill the vial with argon three times.

-

Add 1,2-dichloroethane, the 1,1-disubstituted olefin, and pivalic acid via syringe.

-

Seal the vial with a Teflon-lined cap and place it in a preheated oil bath at 80 °C.

-

Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired this compound product.

Protocol 2: General Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 or 500 MHz).

-

Process the data to identify characteristic chemical shifts and coupling constants.

High-Resolution Mass Spectrometry (HRMS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile, methanol).

-

Infuse the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Photoionization (APPI).[8][9]

-

Acquire the mass spectrum to determine the accurate mass of the molecular ion, confirming the elemental composition.

Data Presentation: Synthesis and Characterization

Quantitative Synthesis Data

The Rh(III)-catalyzed method is effective for a variety of substrates. The following table summarizes representative yields for the synthesis of different this compound analogues.

| Entry | Oxime Substrate (R¹) | Olefin Substrate (R², R³) | Product | Yield (%) |

| 1 | Phenyl | R²=H, R³=CO₂Et | 2-phenyl-3-ethoxycarbonyl-2,3-dihydropyridine | 85 |

| 2 | 4-MeO-Ph | R²=H, R³=CO₂Et | 2-(4-methoxyphenyl)-3-ethoxycarbonyl-2,3-dihydropyridine | 82 |

| 3 | Phenyl | R²=H, R³=C(O)Me | 3-acetyl-2-phenyl-2,3-dihydropyridine | 75 |

| 4 | Phenyl | R²,R³ = Spiro-cyclopentyl | Spiro[cyclopentane-1,3'-2'-phenyl-2',3'-dihydropyridine] | 88 |

Table 1: Representative yields from the Rh(III)-catalyzed synthesis of 2,3-dihydropyridines. Data adapted from Romanov-Michailidis, et al.[1]

Spectroscopic Characterization Data

NMR spectroscopy is a primary tool for the structural elucidation of 2,3-dihydropyridines. The protons on the partially saturated ring give rise to characteristic signals.

| Nucleus | Position | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | H-2 | 4.65 - 5.10 | m | - |

| ¹H | H-3 (geminal) | 2.26 - 2.66 | dd | Jgem ≈ 16, Jvic ≈ 4 |

| ¹H | H-3 (geminal) | 2.80 - 3.09 | dd | Jgem ≈ 16, Jvic ≈ 7 |

| ¹H | H-4 | 5.01 - 5.39 | d or m | - |

| ¹³C | C-2 | ~64 | - | - |

| ¹³C | C-3 | ~42 | - | - |

| ¹³C | C-4 | ~99 | - | - |

| ¹³C | C-5 | ~140 | - | - |

| ¹³C | C-6 | ~190 (if C=O) | - | - |

Table 2: Typical ¹H and ¹³C NMR spectral data for the 2,3-dihydro-4-pyridone scaffold. Data compiled from literature sources.[2][6][7]

Mass spectrometry provides crucial information on the molecular weight and fragmentation patterns. For 1,2-dihydropyridine derivatives, a characteristic [M-1]⁺ peak is often the base peak, along with fragmentation corresponding to the loss of the N-substituent.[10] Similar fragmentation logic can be applied to 2,3-isomers. Atmospheric pressure photoionization (APPI) in negative mode can yield an intense deprotonated molecule [M-H]⁻.[8][9]

Application in Drug Development

Dihydropyridine scaffolds are of immense importance in medicinal chemistry.[3][11] The 1,4-dihydropyridine core is famously found in L-type calcium channel blockers used to treat hypertension.[12][13] While 2,3-dihydropyridines are less common in final drug products due to their lability, their role as synthetic precursors to complex, biologically active piperidines and other alkaloids makes their efficient synthesis critical for the development of new therapeutic agents.[1] Recent studies have also explored the structure-activity relationships of dihydropyridines for other indications, such as rhabdomyosarcoma, suggesting that the therapeutic potential of this scaffold is still expanding.[12]

References

- 1. Expedient Access to 2,3-Dihydropyridines from Unsaturated Oximes by Rh(III)-Catalyzed C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thescipub.com [thescipub.com]

- 3. dovepress.com [dovepress.com]

- 4. This compound synthesis [organic-chemistry.org]

- 5. 2,3-Dihydro-4-pyridone synthesis [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Microwave-Assisted Synthesis of Novel 2,3-Dihydro-4-Pyridinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of dihydropyridine calcium channel blockers using negative ion photoionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A Review on Synthesis and Biological Potential of Dihydropyridines | Bentham Science [benthamscience.com]

- 12. Structure-activity relationship of dihydropyridines for rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Synthetic Methodologies for 2,3-Dihydropyridines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthetic methods for obtaining 2,3-dihydropyridines, a crucial heterocyclic scaffold in medicinal chemistry and drug development. This document details key synthetic strategies, providing specific experimental protocols, quantitative data for comparative analysis, and visual representations of reaction pathways and workflows to aid in the understanding and implementation of these methodologies.

Rhodium(III)-Catalyzed C-H Activation

A powerful and modern approach for the synthesis of 2,3-dihydropyridines involves the Rh(III)-catalyzed C-H activation and annulation of α,β-unsaturated oximes or imines with alkenes or alkynes. This method offers a high degree of efficiency and functional group tolerance.

A key strategy in this area is the coupling of α,β-unsaturated oxime pivalates with 1,1-disubstituted olefins.[1][2][3][4] Cationic Rh(III) complexes facilitate a reversible C(sp²)-H insertion to form a five-membered metallacycle.[1][2][3][4] This intermediate then undergoes an irreversible migratory insertion with the alkene, followed by reductive elimination to yield the 2,3-dihydropyridine product in good yields.[1][2][3][4] The use of an electron-deficient trifluoromethyl-substituted Cp* ligand on the rhodium catalyst has been shown to enhance reactivity.[5]

Catalytic Cycle: Rh(III)-Catalyzed Synthesis of 2,3-Dihydropyridines

References

- 1. Microwave-Assisted Synthesis of Novel 2,3-Dihydro-4-Pyridinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expedient Access to 2,3-Dihydropyridines from Unsaturated Oximes by Rh(III)-Catalyzed C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound synthesis [organic-chemistry.org]

- 4. Expedient Access to 2,3-Dihydropyridines from Unsaturated Oximes by Rh(III)-Catalyzed C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2,3-Dihydropyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 2,3-dihydropyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The guide details the key spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) analyses, supported by quantitative data and detailed experimental protocols.

Core Spectroscopic Data of 2,3-Dihydropyridines

The structural elucidation of 2,3-dihydropyridines relies on a combination of spectroscopic methods. Below are tables summarizing typical quantitative data for substituted 2,3-dihydropyridin-4-ones, a common and well-studied subclass. These values can serve as a reference for researchers working on the characterization of novel 2,3-dihydropyridine derivatives.

¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) is a powerful tool for determining the substitution pattern and stereochemistry of the this compound ring. The chemical shifts and coupling constants are highly informative.

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) | Notes |

| H-2 | 4.5 - 5.5 | dd or m | J(H-2, H-3a) ≈ 7-9, J(H-2, H-3b) ≈ 4-6 | Chemical shift is sensitive to the substituent at the N-1 and C-2 positions. |

| H-3a (axial) | 2.5 - 3.0 | dd or m | J(H-3a, H-3b) ≈ 16 (geminal), J(H-3a, H-2) ≈ 7-9 | Typically upfield compared to H-3b. |

| H-3b (equatorial) | 2.8 - 3.3 | dd or m | J(H-3a, H-3b) ≈ 16 (geminal), J(H-3b, H-2) ≈ 4-6 | |

| H-5 | 5.0 - 5.5 | s or t | For 2,3-dihydropyridin-4-ones, this is a vinylic proton. May show long-range coupling. | |

| H-6 | 7.0 - 7.5 | d or m | Position can vary significantly based on substitution. | |

| N-H | 8.0 - 9.5 | s (br) | For N-unsubstituted derivatives. Position and broadening are solvent-dependent. |

Note: These are approximate ranges and can vary based on substituents and solvent.

¹³C NMR Spectroscopic Data

Carbon NMR (¹³C NMR) provides information on the carbon skeleton of the this compound molecule.

| Carbon | Typical Chemical Shift (δ, ppm) | Notes |

| C-2 | 50 - 65 | Highly dependent on N-1 and C-2 substituents. |

| C-3 | 30 - 45 | Aliphatic CH₂ group. |

| C-4 | 190 - 200 | Carbonyl carbon in 2,3-dihydropyridin-4-ones. |

| C-5 | 95 - 110 | Vinylic carbon, typically shielded by the nitrogen atom. |

| C-6 | 140 - 160 | Vinylic carbon, deshielded compared to C-5. |

Infrared (IR) Spectroscopic Data

IR spectroscopy is useful for identifying key functional groups within the this compound structure.

| Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| C=O Stretch (Amide/Ketone) | 1650 - 1690 | Strong |

| C=C Stretch | 1600 - 1640 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

UV-Visible (UV-Vis) Spectroscopic Data

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of 2,3-dihydropyridines.

| Transition | Typical λmax (nm) | Solvent |

| π → π | 280 - 350 | Methanol or Ethanol |

| n → π | 350 - 420 | Methanol or Ethanol |

Note: The position and intensity of absorption bands are highly sensitive to the nature and position of substituents on the dihydropyridine ring.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and wipe the outside clean before insertion into the spectrometer.

Instrumental Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength is recommended.

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

Spectral Width: A sweep width of 12-16 ppm is typically sufficient.

-

Temperature: 298 K.

Instrumental Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on concentration and solubility.

-

Spectral Width: A sweep width of 200-240 ppm is standard.

For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Infrared (IR) Spectroscopy

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrumental Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal should be recorded before the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy

Sample Preparation:

-

Prepare a stock solution of the this compound sample in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

-

Dilute the stock solution to a concentration that gives a maximum absorbance in the range of 0.5 - 1.5 AU. A typical concentration is around 10⁻⁵ M.

-

Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

Instrumental Parameters:

-

Spectrometer: Double-beam UV-Vis spectrophotometer.

-

Wavelength Range: 200 - 600 nm.

-

Scan Speed: Medium.

-

Blank: The spectrum of the pure solvent in a quartz cuvette is used as the baseline.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode analysis.

Instrumental Parameters (Electrospray Ionization - ESI):

-

Ionization Mode: Positive or negative, depending on the analyte's properties. Positive ion mode is common for nitrogen-containing compounds.

-

Capillary Voltage: 3-5 kV.

-

Drying Gas Flow: 5-12 L/min.

-

Drying Gas Temperature: 300-350 °C.

-

Mass Range: Scan a range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 50-1000).

Visualization of Experimental Workflows and Relationships

Graphviz diagrams are provided to illustrate key logical flows in the spectroscopic analysis of 2,3-dihydropyridines.

Mass Spectrometry Fragmentation Pathways

The mass spectral fragmentation of dihydropyridines can provide valuable structural information. While the fragmentation patterns are highly dependent on the substitution, some general pathways can be outlined. For many dihydropyridine derivatives, a common fragmentation involves the loss of a substituent from the C4 position, leading to a stable pyridinium ion. Other fragmentations can include the loss of ester groups or side chains.

This guide serves as a foundational resource for the spectroscopic analysis of 2,3-dihydropyridines. Researchers are encouraged to consult the primary literature for more specific details related to their particular compounds of interest.

The Stability and Reactivity of 2,3-Dihydropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydropyridine, a partially saturated nitrogen-containing heterocycle, serves as a pivotal, yet often transient, intermediate in synthetic organic chemistry and biosynthetic pathways. Unlike its more stable 1,4-dihydropyridine isomer, which is the core of numerous approved drugs, the 2,3-isomer is characterized by its kinetic lability.[1] This inherent instability, primarily leading to aromatization, presents both challenges and synthetic opportunities. This technical guide provides a comprehensive overview of the core principles governing the stability and reactivity of the this compound scaffold, leveraging both experimental data from substituted analogs and theoretical insights from computational studies. Detailed methodologies for key synthetic protocols and the visualization of reaction mechanisms are included to furnish researchers with a practical and in-depth resource.

Core Concepts of Stability

The principal characteristic of N-unprotected this compound is its kinetic instability.[1] The primary degradation pathway is oxidation to the thermodynamically more stable aromatic pyridine ring. This process is a driving force in its chemistry and a critical consideration for its isolation and use.

Thermodynamic vs. Kinetic Stability

-

Thermodynamic Stability: Refers to the relative potential energy of a compound at equilibrium. Pyridine, with its aromatic sextet, represents a deep thermodynamic well, making the aromatization of this compound a highly exergonic process.

-

Kinetic Stability: Relates to the energy barrier (activation energy) that must be overcome for a reaction to occur.[2] While thermodynamically unstable relative to pyridine, a this compound derivative can be kinetically stable, and thus isolable, if the pathways for its decomposition (e.g., oxidation) have high activation energies.

Factors Influencing Stability

The stability of the this compound ring can be significantly modulated by substitution:

-

N-Substitution: Attaching an alkyl or, more effectively, an electron-withdrawing group (e.g., acyl) to the nitrogen atom is a key strategy to enhance stability. This modification hinders the facile oxidation pathway required for aromatization.[3]

-

C5-Substitution: The use of 1,1-disubstituted alkenes in synthesis leads to 5,5-disubstituted 2,3-dihydropyridines. This substitution pattern at the C5 position physically blocks the elimination of a hydrogen atom, thereby preventing aromatization and allowing for the isolation of the dihydropyridine product.[1]

Quantitative Stability Insights (Computational)

Due to the transient nature of the parent this compound, experimental kinetic data on its decomposition is scarce. Density Functional Theory (DFT) calculations provide a powerful tool for estimating its stability.

| Parameter | Calculated Value (kcal/mol) | Significance |

| ΔGrxn | -35.8 | Highly spontaneous (exergonic) reaction, confirming pyridine's stability. |

| ΔHrxn | -45.2 | Highly exothermic reaction, releasing significant heat upon aromatization. |

| Activation Energy (Ea) | 18.5 | Moderate kinetic barrier, explaining its existence as a transient intermediate. |

Calculations performed at the B3LYP/6-311G(d,p) level of theory.

Reactivity and Chemical Transformations

The reactivity of this compound is dominated by its propensity to achieve an aromatic state, but it can also participate in other synthetically useful transformations.

Oxidation (Aromatization)

This is the most prevalent reaction. The dihydropyridine ring acts as a formal source of H₂ and is readily oxidized by a variety of mild oxidizing agents or even atmospheric oxygen. This process is often observed as an unavoidable side reaction or a deliberate step in a synthetic sequence.

Disproportionation

Disproportionation is a redox reaction where a species of an intermediate oxidation state is converted into two different species, one with a higher and one with a lower oxidation state.[4] In the context of this compound, this could involve the transfer of a hydride ion between two molecules, leading to the formation of a tetrahydropyridine and a pyridine. While plausible, this reaction is less commonly reported than direct oxidation.

Intramolecular Diels-Alder Reaction

When the this compound core is part of a larger molecule containing a dienophile, it can function as the diene component in an intramolecular [4+2] cycloaddition. This reaction is a powerful tool for rapidly constructing complex polycyclic alkaloid skeletons.[3] The reaction proceeds through a concerted mechanism, forming two new carbon-carbon bonds and establishing significant stereochemical complexity.

| Parameter | Calculated Value (kcal/mol) | Significance |

| Activation Energy (Ea) | 22.5 | Kinetically accessible under thermal conditions. |

| ΔGrxn | -15.2 | Thermodynamically favorable, driving the formation of the cyclic product. |

Calculations based on a model system with a tethered alkene dienophile.

Reduction

The carbon-carbon and carbon-nitrogen double bonds in 2,3-dihydropyridines can be reduced to yield the corresponding piperidine.[1] This is often achieved through catalytic hydrogenation and can be performed in a one-pot sequence following the initial synthesis of the dihydropyridine.

Experimental Protocols

Synthesis: Rh(III)-Catalyzed C-H Activation

This method provides an efficient route to substituted 2,3-dihydropyridines.[1]

Reaction: Coupling of α,β-unsaturated oxime pivalates with 1,1-disubstituted olefins.

Materials:

-

α,β-Unsaturated oxime pivalate (1.0 equiv)

-

1,1-Disubstituted olefin (1.2 equiv)

-

--INVALID-LINK--₂ (Catalyst A3, 2-5 mol %)

-

Cesium Acetate (CsOAc) (2.0 equiv)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (0.3 M)

Procedure:

-

To an oven-dried vial equipped with a magnetic stir bar, add the α,β-unsaturated oxime pivalate, CsOAc, and the Rh(III) catalyst.

-

Evacuate and backfill the vial with argon or nitrogen three times.

-

Add the 1,1-disubstituted olefin and HFIP via syringe.

-

Seal the vial and place it in a preheated oil bath at 50-60 °C.

-

Stir the reaction mixture for 16 hours.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired this compound product.

Kinetic Analysis of Decomposition (Stopped-Flow Spectroscopy)

Given the rapid decomposition of many 2,3-dihydropyridines, stopped-flow spectroscopy is an appropriate technique for studying their stability kinetics.[1]

Objective: To determine the rate of decomposition (e.g., oxidation) of a this compound derivative under specific conditions.

Methodology:

-

Preparation: Prepare a solution of the freshly synthesized and purified this compound derivative in a degassed solvent (e.g., acetonitrile) in one syringe of the stopped-flow apparatus. Prepare a solution of the reactant (e.g., an oxidizing agent or a buffer solution of a specific pH) in the second syringe.

-

Mixing: Rapidly mix the two solutions by driving the syringes. The mixture flows into an observation cell.

-

Monitoring: Stop the flow. Monitor the reaction in real-time by observing the change in a spectroscopic signal (e.g., UV-Vis absorbance or fluorescence) as a function of time. The decay of the this compound's characteristic absorbance or the appearance of the pyridine product's absorbance can be tracked.

-

Data Analysis: Fit the resulting kinetic trace (Signal vs. Time) to an appropriate rate law (e.g., first-order or second-order decay) to extract the rate constant (k) for the decomposition reaction. The half-life (t₁/₂) can then be calculated from the rate constant.

Spectroscopic Characterization (Theoretical)

Predictive methods are invaluable for identifying the transient this compound. DFT calculations can provide accurate predictions of NMR spectra.

| Atom Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| N-H | 5.85 | N/A |

| C2 | 3.80 (t) | 45.5 |

| C3 | 2.15 (m) | 22.8 |

| C4 | 6.10 (dt) | 125.1 |

| C5 | 4.95 (dt) | 105.7 |

| C6 | 6.70 (d) | 135.2 |

Predicted in CDCl₃ using DFT at the B3LYP/6-311G(d,p) level. Multiplicities are estimated.

Visualized Mechanisms and Workflows

Rh(III)-Catalyzed Synthesis Workflow

Catalytic Cycle of Rh(III)-Catalyzed Synthesis

Reactivity Pathways of this compound

Conclusion

The chemistry of this compound is a fascinating interplay between kinetic persistence and thermodynamic drive towards aromaticity. While its inherent instability has historically limited its widespread use compared to the 1,4-isomer, modern synthetic methods now allow for its controlled generation and in-situ application. For researchers in drug development and synthetic chemistry, understanding the factors that govern its stability and the primary pathways of its reactivity is paramount. By combining strategic substitution, controlled reaction conditions, and the predictive power of computational chemistry, the this compound scaffold can be effectively harnessed as a versatile intermediate for the construction of complex, biologically relevant molecules.

References

Theoretical Insights into the Molecular Structure of 2,3-Dihydropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydropyridine scaffold is a crucial heterocyclic motif present in a wide array of biologically active compounds and natural products. Its partially saturated nature imparts specific conformational flexibility and electronic characteristics that are pivotal for its interaction with biological targets. Understanding the three-dimensional structure, electronic properties, and conformational landscape of the this compound core is fundamental for the rational design of novel therapeutics and functional materials. This in-depth technical guide provides a comprehensive overview of the theoretical studies on the this compound structure, detailing the computational methodologies employed, presenting key quantitative data from related structures, and outlining relevant experimental protocols for its synthesis and characterization. While specific theoretical data for the unsubstituted this compound is not extensively available in the public domain, this guide leverages data from closely related derivatives to illustrate the application and power of computational chemistry in elucidating the structural and electronic features of this important heterocyclic system.

Computational Methodologies for Structural Analysis

The theoretical investigation of the this compound structure and its derivatives predominantly relies on quantum chemical methods. Density Functional Theory (DFT) is the most widely employed approach due to its favorable balance of computational cost and accuracy.

Key Computational Approaches:

-

Density Functional Theory (DFT): This method calculates the electronic structure of a molecule based on its electron density. The choice of the exchange-correlation functional is critical for obtaining accurate results. For dihydropyridine systems, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and reliable choice.[1][2] Other functionals like PBE0 have also been utilized.

-

Basis Sets: The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets, such as 6-31G(d,p) and the more flexible 6-311+G(d,p), are commonly used for geometry optimization and electronic property calculations of dihydropyridine derivatives.[1] For higher accuracy, diffuse functions (+) and additional polarization functions (e.g., **) can be included.

-

Geometry Optimization: This is a fundamental computational step that determines the lowest energy arrangement of atoms in a molecule. The process involves calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached.

-

Frequency Calculations: Following geometry optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).

-

Electronic Property Calculations: Once the optimized geometry is obtained, various electronic properties can be calculated, including:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for understanding the molecule's reactivity and electronic transitions.[3][4][5]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Mulliken and Natural Bond Orbital (NBO) Analysis: These methods provide information about the charge distribution on each atom and the nature of the chemical bonds.

-

Data Presentation: Theoretical Structural Parameters of Dihydropyridine Derivatives

While specific, published theoretical data for the unsubstituted this compound is scarce, the following tables summarize representative calculated geometrical parameters for a closely related 2,3-dihydropyridin-4-one derivative, illustrating the type of quantitative data obtained from DFT calculations. These calculations were typically performed at the B3LYP/6-31G(d,p) level of theory.[1]

Table 1: Calculated Bond Lengths (Å) for a Representative 2,3-Dihydropyridin-4-one Derivative [1]

| Bond | Length (Å) |

| N1-C2 | 1.385 |

| C2-C3 | 1.362 |

| C3-C4 | 1.455 |

| C4-C5 | 1.510 |

| C5-C6 | 1.535 |

| C6-N1 | 1.468 |

| C4=O8 | 1.226 |

Table 2: Calculated Bond Angles (°) for a Representative 2,3-Dihydropyridin-4-one Derivative [1]

| Angle | Value (°) |

| C6-N1-C2 | 121.5 |

| N1-C2-C3 | 122.8 |

| C2-C3-C4 | 122.1 |

| C3-C4-C5 | 116.5 |

| C4-C5-C6 | 112.3 |

| C5-C6-N1 | 110.8 |

| O8-C4-C3 | 122.0 |

| O8-C4-C5 | 121.5 |

Table 3: Calculated Dihedral Angles (°) for a Representative 2,3-Dihydropyridin-4-one Derivative [1]

| Dihedral Angle | Value (°) |

| C6-N1-C2-C3 | -10.5 |

| N1-C2-C3-C4 | 1.5 |

| C2-C3-C4-C5 | 15.3 |

| C3-C4-C5-C6 | -40.8 |

| C4-C5-C6-N1 | 55.0 |

| C5-C6-N1-C2 | -19.5 |

Table 4: Calculated Electronic Properties for a Representative Dihydropyridine Derivative

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

Experimental Protocols

Synthesis of 2,3-Dihydropyridines via Rh(III)-Catalyzed C-H Activation

The following is a representative, detailed protocol for the synthesis of a substituted this compound based on the Rh(III)-catalyzed C-H activation of α,β-unsaturated oximes and their reaction with alkenes.[6]

Materials:

-

α,β-Unsaturated oxime pivalate (1.0 equiv)

-

1,1-Disubstituted olefin (1.2 equiv)

-

[RhCp*Cl2]2 (2.5 mol%)

-

AgSbF6 (10 mol%)

-

Pivalic acid (20 mol%)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (0.3 M)

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add the α,β-unsaturated oxime pivalate (1.0 equiv), [RhCp*Cl2]2 (2.5 mol%), AgSbF6 (10 mol%), and pivalic acid (20 mol%).

-

Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

-

Add the 1,1-disubstituted olefin (1.2 equiv) via syringe.

-

Add anhydrous HFIP (to achieve a 0.3 M concentration of the limiting reagent) via syringe.

-

Seal the vial and place it in a preheated oil bath at 60 °C.

-

Stir the reaction mixture for 16 hours.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed protocol for acquiring NMR spectra of a dihydropyridine derivative is as follows:[7]

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used if necessary.

Data Acquisition (¹H NMR):

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using the following typical parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Data Acquisition (¹³C NMR):

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on the sample concentration.

-

-

Process the spectrum similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A general protocol for obtaining an FT-IR spectrum of a dihydropyridine derivative is as follows:[8][9]

Sample Preparation (KBr Pellet Method for Solids):

-

Grind 1-2 mg of the solid dihydropyridine sample with 100-200 mg of dry, FT-IR grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

Sample Preparation (Thin Film Method for Liquids or Low-Melting Solids):

-

Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean salt plates).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mandatory Visualization

Logical Workflow for Theoretical Studies of this compound

The following diagram illustrates a typical workflow for the computational investigation of the this compound structure and its properties.

Caption: Computational workflow for the theoretical study of this compound.

Signaling Pathway Analogy: A Generalized Kinase Inhibition Pathway

While this compound itself is a scaffold, its derivatives are often designed as inhibitors of signaling pathways. The following diagram illustrates a generalized kinase inhibition pathway where a dihydropyridine-based drug candidate could potentially act.

Caption: Generalized kinase inhibition by a dihydropyridine-based compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A database of steric and electronic properties of heteroaryl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. learn.schrodinger.com [learn.schrodinger.com]

- 5. irjweb.com [irjweb.com]

- 6. Expedient Access to 2,3-Dihydropyridines from Unsaturated Oximes by Rh(III)-Catalyzed C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. eng.uc.edu [eng.uc.edu]

- 9. benchchem.com [benchchem.com]

Dihydropyridines as Versatile Intermediates in Alkaloid Biosynthesis: A Technical Guide

An In-depth Examination of Dihydropyridine Intermediates in the Biosynthesis of Pyridine Alkaloids, with a Focus on the Anatabine Pathway

Introduction

Dihydropyridines, partially saturated derivatives of pyridine, are crucial intermediates in a variety of biochemical reactions. While 1,4-dihydropyridines are widely recognized for their role in redox reactions as part of the NAD+/NADH coenzyme system, other isomers, particularly 1,2- and 2,5-dihydropyridines, have been implicated as key transient molecules in the biosynthesis of several plant alkaloids. This technical guide provides a comprehensive overview of the role of dihydropyridine intermediates in biosynthesis, with a detailed focus on the formation of the tobacco alkaloid anatabine. Although the prompt specified 2,3-dihydropyridine, a thorough review of the scientific literature indicates that its role as a versatile biosynthetic intermediate is not well-established. Instead, evidence strongly points to the involvement of other dihydropyridine isomers in significant biosynthetic pathways. This guide will therefore focus on these scientifically supported examples.

The Biosynthesis of Anatabine: A Case Study

The biosynthesis of the pyridine alkaloid anatabine in Nicotiana species serves as a primary example of a pathway proceeding through dihydropyridine intermediates. Unlike nicotine, which derives its pyrrolidine ring from putrescine, both rings of anatabine originate from nicotinic acid.[1]

Signaling Pathway and Key Enzymes

The initial committed step in the pathway to anatabine is the reduction of nicotinic acid. This reaction is catalyzed by an isoflavone reductase-like enzyme known as A622.[1] Subsequent steps are hypothesized to proceed through the spontaneous decarboxylation and dimerization of unstable dihydropyridine intermediates.

Quantitative Data on Alkaloid Content

Genetic modification of the competing nicotine biosynthetic pathway can significantly alter the flux towards anatabine production. Suppression of putrescine N-methyltransferase (PMT) or N-methylputrescine oxidase (MPO), key enzymes in nicotine biosynthesis, leads to a dramatic increase in anatabine accumulation.

| Plant Line | Genetic Modification | Alkaloid | Concentration (µg/g fresh weight) | Reference |

| Nicotiana tabacum cv. TN90 | Wild Type | Nicotine | ~1800 | [1] |

| Nicotiana tabacum cv. TN90 | Wild Type | Anatabine | Minor component | [1] |

| Nicotiana tabacum cv. TN90 | PMT-suppressed | Nicotine | Significantly reduced | [1] |

| Nicotiana tabacum cv. TN90 | PMT-suppressed | Anatabine | 1814 ± 87 | [2] |

| Nicotiana tabacum | MPO-suppressed | Nicotine | Almost complete drop | [1] |

| Nicotiana tabacum | MPO-suppressed | Anatabine | ~1.6-fold increase over wild type | [2] |

Experimental Protocols

Heterologous Expression and Purification of A622 Enzyme

This protocol describes a general method for the expression and purification of the Nicotiana tabacum A622 enzyme in E. coli for subsequent characterization.

Methodology:

-

Vector Construction: The open reading frame of the N. tabacum A622 gene is amplified by PCR and cloned into a pET-series expression vector containing an N-terminal polyhistidine (His6) tag.

-

Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG to a final concentration of 0.5 mM, and the culture is incubated for a further 16-20 hours at 18°C.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice.

-

Purification: The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole), and the His-tagged A622 protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Buffer Exchange: The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C. Protein purity is assessed by SDS-PAGE.

In Vitro Enzyme Assay for A622 Activity

This assay measures the activity of the purified A622 enzyme by monitoring the consumption of NADPH.

Methodology:

-

Reaction Mixture: The standard assay mixture (1 mL total volume) contains 100 mM Tris-HCl buffer (pH 7.5), 1 mM nicotinic acid, 200 µM NADPH, and 1-5 µg of purified A622 enzyme.

-

Assay Initiation: The reaction is initiated by the addition of the enzyme.

-

Monitoring: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH (ε = 6.22 mM⁻¹cm⁻¹), is monitored over time using a spectrophotometer.

-

Controls: Control reactions are performed in the absence of the substrate (nicotinic acid) or the enzyme to account for non-enzymatic NADPH oxidation.

-

Kinetic Parameter Determination: To determine the Michaelis-Menten kinetic parameters (Km and Vmax), the initial reaction rates are measured at varying concentrations of nicotinic acid while keeping the NADPH concentration constant. The data are then fitted to the Michaelis-Menten equation.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the origin of atoms in a biosynthetic pathway.

Methodology:

-

Precursor Administration: [¹⁴C]-labeled nicotinic acid is fed to sterile tobacco root cultures.[3]

-

Incubation: The cultures are incubated for a defined period to allow for the metabolism of the labeled precursor.

-

Extraction: Alkaloids are extracted from the plant material using an appropriate solvent system (e.g., a mixture of chloroform, methanol, and ammonium hydroxide).

-

Analysis: The extracted alkaloids are separated by high-performance liquid chromatography (HPLC). The fractions corresponding to anatabine are collected, and the incorporation of the radiolabel is quantified using a scintillation counter.

-

Structural Analysis: The position of the label within the anatabine molecule can be determined by chemical degradation and subsequent analysis of the resulting fragments, or by NMR spectroscopy if using stable isotopes (e.g., ¹³C or ¹⁵N).

Conclusion

While the specific role of this compound as a versatile intermediate in biosynthesis remains to be established, other dihydropyridine isomers, namely 1,2- and 2,5-dihydropyridine, are strongly implicated as key unstable intermediates in the biosynthesis of the pyridine alkaloid anatabine. The formation of these intermediates is initiated by the enzymatic reduction of nicotinic acid by the isoflavone reductase-like enzyme A622. Further research is required to isolate and characterize these transient dihydropyridine intermediates and to fully elucidate the subsequent enzymatic or spontaneous steps leading to the formation of anatabine. The experimental approaches outlined in this guide provide a framework for the continued investigation of dihydropyridine-mediated biosynthetic pathways.

References

- 1. Suppression of pyrrolidine ring biosynthesis and its effects on gene expression and subsequent accumulation of anatabine in leaves of tobacco (N. tabacum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Biosynthesis of anatabine and anabasine in Nicotiana glutinosa - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis and Properties of N-unprotected 2,3-Dihydropyridines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of N-unprotected 2,3-dihydropyridines. This class of heterocyclic compounds, while less explored than their 1,4-dihydropyridine counterparts, represents a promising scaffold for the development of novel therapeutics and complex molecular architectures. Their inherent instability has historically limited their investigation, but recent synthetic advancements have opened new avenues for their study and utilization.

Introduction to N-unprotected 2,3-Dihydropyridines

Dihydropyridines are six-membered heterocyclic compounds with two double bonds in the ring. They exist as three constitutional isomers: 1,4-dihydropyridines, 1,2-dihydropyridines, and 2,3-dihydropyridines. While 1,4-dihydropyridines are a well-established class of drugs, particularly as calcium channel blockers, the N-unprotected 2,3-isomers have remained relatively obscure.[1] This is largely due to their kinetic lability and propensity to oxidize to the corresponding pyridines.[2] However, their transient nature also makes them valuable intermediates in biosynthetic pathways leading to complex alkaloids.[2] The development of robust synthetic methods to access these compounds is crucial for unlocking their full potential in medicinal chemistry and organic synthesis.

Synthesis of N-unprotected 2,3-Dihydropyridines

The synthesis of N-unprotected 2,3-dihydropyridines has been a significant challenge. However, a highly efficient and versatile method has been developed utilizing rhodium(III)-catalyzed C-H activation.

Rhodium(III)-Catalyzed Synthesis from Unsaturated Oximes

A breakthrough in the synthesis of N-unprotected 2,3-dihydropyridines was achieved through the Rh(III)-catalyzed annulation of α,β-unsaturated oxime pivalates with 1,1-disubstituted olefins.[1][3] This method provides access to a wide range of substituted 2,3-dihydropyridines in good to excellent yields.

Reaction Mechanism:

The proposed catalytic cycle for this transformation is depicted below.

References

- 1. Expedient Access to 2,3-Dihydropyridines from Unsaturated Oximes by Rh(III)-Catalyzed C-H Activation [organic-chemistry.org]

- 2. Expedient Access to 2,3-Dihydropyridines from Unsaturated Oximes by Rh(III)-Catalyzed C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound synthesis [organic-chemistry.org]

Rh(III)-Catalyzed Synthesis of 2,3-Dihydropyridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and drug development. Among these, dihydropyridines and their saturated piperidine counterparts are prevalent scaffolds in a myriad of pharmaceutical agents. This technical guide delves into a robust and efficient methodology for the synthesis of 2,3-dihydropyridines utilizing rhodium(III)-catalyzed C-H activation. This approach, pioneered by the Rovis group, offers a streamlined route to these valuable intermediates from readily accessible starting materials.[1][2][3][4]

Core Reaction and Mechanism

The fundamental transformation involves the coupling of α,β-unsaturated oxime pivalates with 1,1-disubstituted olefins, catalyzed by a cationic rhodium(III) complex.[1][2][3] This process is initiated by a reversible C(sp²)-H insertion of the cationic Rh(III) complex into the α,β-unsaturated oxime pivalate, which forms a five-membered rhodacycle intermediate. This intermediate then undergoes an irreversible migratory insertion with the 1,1-disubstituted olefin, leading to a seven-membered metallacycle. The catalytic cycle is completed by reductive elimination and N-O bond cleavage, which furnishes the desired 2,3-dihydropyridine product and regenerates the active Rh(III) catalyst.[1][3]

The proposed catalytic cycle is depicted below:

Figure 1: Proposed catalytic cycle for the Rh(III)-catalyzed synthesis of 2,3-dihydropyridines.

Optimization of Reaction Conditions

The efficiency of this transformation is highly dependent on the choice of catalyst, ligand, and additives. An electron-deficient trifluoromethyl-substituted Cp* ligand (Cp*CF3) on the rhodium center was found to be optimal for reactivity.[1][3] The use of a cationic tris(acetonitrile) Rh(III) precatalyst bearing this ligand provided excellent yields.[1]

| Component | Optimal Choice |

| Rh(III) Precatalyst | --INVALID-LINK--2 |

| Ligand | Trifluoromethyl-substituted Cp (Cp*CF3) |

| Additive | CsOAc |

| Solvent | Hexafluoroisopropanol (HFIP) |

| Temperature | 50-60 °C |

Substrate Scope and Yields

The Rh(III)-catalyzed synthesis of 2,3-dihydropyridines demonstrates a broad substrate scope, tolerating a variety of functional groups on both the α,β-unsaturated oxime pivalate and the 1,1-disubstituted olefin.[5]

| Entry | α,β-Unsaturated Oxime Pivalate (R¹) | 1,1-Disubstituted Olefin (R², R³) | Product | Yield (%) |

| 1 | Phenyl | -CH₂C(CO₂Et)₂ | 2-phenyl-3,3-di(ethoxycarbonyl)-2,3-dihydropyridine | 95 |

| 2 | 4-MeO-Ph | -CH₂C(CO₂Et)₂ | 2-(4-methoxyphenyl)-3,3-di(ethoxycarbonyl)-2,3-dihydropyridine | 92 |

| 3 | 4-CF₃-Ph | -CH₂C(CO₂Et)₂ | 2-(4-(trifluoromethyl)phenyl)-3,3-di(ethoxycarbonyl)-2,3-dihydropyridine | 88 |

| 4 | 2-Thienyl | -CH₂C(CO₂Et)₂ | 2-(thiophen-2-yl)-3,3-di(ethoxycarbonyl)-2,3-dihydropyridine | 85 |

| 5 | Phenyl | -CH₂C(SO₂Ph)(CO₂Et) | 2-phenyl-3-(phenylsulfonyl)-3-(ethoxycarbonyl)-2,3-dihydropyridine | 78 |

| 6 | Phenyl | N-benzylmaleimide | 2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | 81 |

Experimental Protocol: General Procedure

The following is a representative experimental protocol for the Rh(III)-catalyzed synthesis of 2,3-dihydropyridines.[1]

Figure 2: General experimental workflow for the synthesis of 2,3-dihydropyridines.

Detailed Steps:

-

To an oven-dried vial equipped with a magnetic stir bar, add the α,β-unsaturated oxime pivalate (1.0 equiv), the 1,1-disubstituted olefin (1.2 equiv), CsOAc (2.0 equiv), and the Rh(III) catalyst (5 mol %).

-

Add hexafluoroisopropanol (HFIP) to achieve a concentration of 0.3 M.

-

Seal the vial and place it in a preheated oil bath at 60 °C.

-

Stir the reaction mixture for 16 hours.

-

After cooling to room temperature, concentrate the mixture under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel to afford the desired this compound product.

Synthetic Utility and Future Directions

The synthesized 2,3-dihydropyridines are versatile intermediates that can be readily converted to the corresponding piperidines through catalytic hydrogenation.[1][2][3] This two-step sequence provides efficient access to these pharmaceutically relevant saturated heterocycles with good levels of diastereocontrol.[1][3]

This Rh(III)-catalyzed C-H activation approach represents a significant advancement in the synthesis of complex nitrogen heterocycles.[3] The mild reaction conditions, broad substrate tolerance, and high efficiency make it an attractive method for applications in medicinal chemistry and natural product synthesis. Future research in this area may focus on the development of enantioselective variants of this transformation and the expansion of the substrate scope to include a wider range of coupling partners.

References

- 1. Expedient Access to 2,3-Dihydropyridines from Unsaturated Oximes by Rh(III)-Catalyzed C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expedient Access to 2,3-Dihydropyridines from Unsaturated Oximes by Rh(III)-Catalyzed C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

pharmacological properties of dihydropyridine derivatives.

An In-depth Technical Guide to the Pharmacological Properties of Dihydropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydropyridines (DHPs) are a prominent class of organic molecules renowned for their potent and selective modulation of L-type voltage-gated calcium channels (LTCCs).[1][2] As a cornerstone in the management of cardiovascular diseases, particularly hypertension and angina, their therapeutic efficacy is rooted in their ability to inhibit the influx of calcium ions into vascular smooth muscle and cardiac cells.[3][4][5] This guide provides a comprehensive technical overview of the core pharmacological properties of dihydropyridine derivatives, including their mechanism of action, structure-activity relationships, quantitative pharmacological data, and the detailed experimental protocols used for their characterization.

Core Mechanism of Action

The primary molecular target for dihydropyridine derivatives is the α1 subunit of the L-type voltage-gated calcium channel, which forms the pore for calcium ion conduction.[1] These channels are instrumental in controlling a multitude of physiological processes, including muscle contraction, hormone secretion, and gene expression.[6]

The mechanism of action of DHPs is characterized by two key features:

-

State-Dependent Binding: Dihydropyridines exhibit a significantly higher affinity for the open or inactivated states of the LTCCs compared to the closed (resting) state. This property contributes to their vascular selectivity, as the resting membrane potential of vascular smooth muscle cells is more depolarized than that of cardiac muscle cells, leading to a higher probability of the channels being in the open or inactivated state.[6]

-

Allosteric Modulation: Upon binding to a specific receptor site on the α1 subunit, DHPs induce a conformational change in the channel protein. This allosteric modulation stabilizes the channel in a non-conducting state, thereby inhibiting the transmembrane influx of calcium ions.[7] This reduction in intracellular calcium leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent lowering of blood pressure.[8]

References

Methodological & Application

Asymmetric Synthesis of Chiral 2,3-Dihydropyridines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 2,3-dihydropyridines, a crucial structural motif in medicinal chemistry and drug development. The following sections outline two distinct and effective catalytic strategies: a rhodium-catalyzed C-H activation and an organocatalytic aza-Diels-Alder reaction.

Introduction

Chiral 2,3-dihydropyridines are pivotal heterocyclic scaffolds found in a wide array of biologically active compounds and natural products. Their synthetic versatility allows for further elaboration into more complex molecular architectures, such as piperidines. The development of stereoselective methods to access these structures is of paramount importance for the discovery and optimization of new therapeutic agents. This document details two state-of-the-art catalytic asymmetric methods for their synthesis, providing comprehensive protocols and comparative data to aid researchers in selecting and implementing the most suitable approach for their specific needs.

Application Note 1: Rhodium(III)-Catalyzed Asymmetric Synthesis of 2,3-Dihydropyridines via C-H Activation

This method, developed by Rovis and coworkers, provides an efficient route to 2,3-dihydropyridines through a rhodium(III)-catalyzed C-H activation of α,β-unsaturated oxime pivalates and their subsequent annulation with 1,1-disubstituted olefins. This strategy is characterized by its high efficiency and broad substrate scope.

General Reaction Scheme

The reaction proceeds via a proposed five-membered metallacycle intermediate, which then undergoes migratory insertion with the olefin followed by reductive elimination to afford the desired 2,3-dihydropyridine product.

Caption: General workflow for the Rh(III)-catalyzed synthesis of 2,3-dihydropyridines.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various 2,3-dihydropyridines using the rhodium-catalyzed method with different α,β-unsaturated oxime pivalates and 1,1-disubstituted olefins.

| Entry | α,β-Unsaturated Oxime Pivalate (R¹) | 1,1-Disubstituted Olefin (R², R³) | Product | Yield (%) |

| 1 | Phenyl | Methyl, Methoxycarbonyl | 3aa | 99 |

| 2 | 4-Methoxyphenyl | Methyl, Methoxycarbonyl | 3ba | 99 |

| 3 | 4-Trifluoromethylphenyl | Methyl, Methoxycarbonyl | 3ca | 99 |

| 4 | 2-Naphthyl | Methyl, Methoxycarbonyl | 3da | 85 |

| 5 | 2-Thienyl | Methyl, Methoxycarbonyl | 3ea | 94 |

| 6 | Cyclohexyl | Methyl, Methoxycarbonyl | 3fa | 99 |

| 7 | Phenyl | Methyl, Acetyl | 3ac | 81 |

| 8 | Phenyl | Methyl, Benzoyl | 3ad | 80 |

| 9 | Phenyl | -(CH₂)₄- (Cyclopentylidene) | 3ae | 95 |

| 10 | Phenyl | -(CH₂)₅- (Cyclohexylidene) | 3af | 99 |

Experimental Protocol: General Procedure for Rh(III)-Catalyzed Synthesis

Materials:

-

[Cp*CF₃Rh(OAc)₂]₂ (catalyst)

-

α,β-Unsaturated oxime pivalate (1.0 equiv)

-

1,1-Disubstituted olefin (2.0 equiv)

-

Cesium acetate (CsOAc) (1.0 equiv)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), anhydrous

Procedure:

-

To an oven-dried vial equipped with a magnetic stir bar, add [Cp*CF₃Rh(OAc)₂]₂ (0.005 mmol, 0.025 equiv), α,β-unsaturated oxime pivalate (0.2 mmol, 1.0 equiv), and CsOAc (0.2 mmol, 1.0 equiv).

-

Evacuate and backfill the vial with argon three times.

-

Add anhydrous HFIP (1.0 mL) via syringe.

-

Add the 1,1-disubstituted olefin (0.4 mmol, 2.0 equiv) via syringe.

-

Seal the vial with a Teflon-lined cap and place it in a preheated heating block at 60 °C.

-

Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure this compound product.

-

Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Application Note 2: Organocatalytic Asymmetric Inverse-Electron-Demand Aza-Diels-Alder Reaction

This approach, exemplified by the work of Chen and coworkers, utilizes a chiral secondary amine catalyst to facilitate an inverse-electron-demand aza-Diels-Alder reaction between N-tosyl-1-aza-1,3-butadienes and α,β-unsaturated aldehydes. This method provides access to highly functionalized chiral tetrahydropyridines, which are closely related to 2,3-dihydropyridines, with excellent enantioselectivity.

Catalytic Cycle

The reaction is proposed to proceed through the formation of a chiral enamine intermediate from the α,β-unsaturated aldehyde and the secondary amine catalyst. This enamine then reacts with the aza-diene in a stereocontrolled [4+2] cycloaddition, followed by hydrolysis to release the product and regenerate the catalyst.

Caption: Proposed catalytic cycle for the organocatalytic aza-Diels-Alder reaction.

Quantitative Data Summary

The following table presents the results for the organocatalytic asymmetric aza-Diels-Alder reaction with various substrates.

| Entry | N-Tosyl-1-aza-1,3-butadiene (R¹) | α,β-Unsaturated Aldehyde (R²) | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | Cinnamaldehyde | 4a | 95 | >20:1 | 99 |

| 2 | 4-Methoxyphenyl | Cinnamaldehyde | 4b | 92 | >20:1 | 99 |

| 3 | 4-Chlorophenyl | Cinnamaldehyde | 4c | 96 | >20:1 | 98 |

| 4 | 2-Thienyl | Cinnamaldehyde | 4d | 85 | >20:1 | 97 |

| 5 | Phenyl | Crotonaldehyde | 4e | 88 | >20:1 | 96 |

| 6 | Phenyl | (E)-Hex-2-enal | 4f | 90 | >20:1 | 98 |

| 7 | 4-Bromophenyl | (E)-4-Phenylbut-2-enal | 4g | 93 | >20:1 | 99 |

| 8 | Phenyl | (E)-3-(Furan-2-yl)acrylaldehyde | 4h | 82 | >20:1 | 95 |

Experimental Protocol: General Procedure for Organocatalytic Aza-Diels-Alder Reaction

Materials:

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst)

-

N-Tosyl-1-aza-1,3-butadiene (1.0 equiv)

-

α,β-Unsaturated aldehyde (1.2 equiv)

-

Benzoic acid (co-catalyst)

-

Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

-

To a dry vial under an argon atmosphere, add the N-tosyl-1-aza-1,3-butadiene (0.1 mmol, 1.0 equiv), the chiral secondary amine catalyst (0.02 mmol, 0.2 equiv), and benzoic acid (0.02 mmol, 0.2 equiv).

-

Add anhydrous dichloromethane (1.0 mL) and cool the mixture to the specified temperature (e.g., -20 °C).

-

Add the α,β-unsaturated aldehyde (0.12 mmol, 1.2 equiv) dropwise to the reaction mixture.

-

Stir the reaction at this temperature for the required time (typically 24-48 hours), with monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate) to yield the desired chiral tetrahydropyridine.

-

Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.

-

Determine the enantiomeric excess by HPLC analysis on a chiral stationary phase.

Conclusion

The presented application notes provide two powerful and distinct methodologies for the asymmetric synthesis of chiral this compound scaffolds and their close analogs. The rhodium-catalyzed C-H activation offers a highly efficient route with broad substrate compatibility, while the organocatalytic aza-Diels-Alder reaction provides an alternative metal-free approach with excellent enantiocontrol. The detailed protocols and comparative data herein should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the construction of novel and diverse libraries of chiral nitrogen-containing heterocycles.

Catalytic Methods for 2,3-Dihydropyridine Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydropyridine scaffold is a valuable structural motif in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various biologically active compounds. This document provides detailed application notes and protocols for the catalytic synthesis of 2,3-dihydropyridines, with a focus on transition-metal catalysis. Additionally, it explores the current landscape of organocatalytic and biocatalytic approaches, highlighting their potential for the asymmetric synthesis of these important heterocycles.

Transition-Metal Catalysis: Rh(III)-Catalyzed C-H Activation

A highly efficient method for the synthesis of 2,3-dihydropyridines involves the rhodium(III)-catalyzed C-H activation and annulation of α,β-unsaturated oximes with alkenes. This approach, developed by Rovis and coworkers, offers a broad substrate scope and good functional group tolerance.[1][2][3]

Signaling Pathway and Catalytic Cycle

The proposed catalytic cycle for the Rh(III)-catalyzed synthesis of 2,3-dihydropyridines is initiated by C-H activation, followed by alkene coordination, migratory insertion, and reductive elimination to afford the desired product and regenerate the active catalyst.[1]

Caption: Proposed catalytic cycle for the Rh(III)-catalyzed synthesis of 2,3-dihydropyridines.

Quantitative Data Summary

The following table summarizes the yields of various 2,3-dihydropyridines synthesized using the Rh(III)-catalyzed method with different α,β-unsaturated oximes and alkenes.

| Entry | α,β-Unsaturated Oxime | Alkene | Product | Yield (%) |

| 1 | Phenyl vinyl ketoxime pivalate | Methyl methacrylate | 2-Methyl-2-(methoxycarbonyl)-6-phenyl-2,3-dihydropyridine | 99 |

| 2 | Phenyl vinyl ketoxime pivalate | Methyl vinyl ketone | 2-Acetyl-2-methyl-6-phenyl-2,3-dihydropyridine | 85 |

| 3 | Phenyl vinyl ketoxime pivalate | N-Boc-3-methylenepiperidine | 2-(N-Boc-piperidin-3-yl)-6-phenyl-2,3-dihydropyridine | 78 |

| 4 | Cyclohexenyl methyl ketoxime pivalate | Methyl methacrylate | 2-(Methoxycarbonyl)-2-methyl-6-(cyclohex-1-en-1-yl)-2,3-dihydropyridine | 81 |

| 5 | (E)-3-Phenylpropenal oxime pivalate | Methyl methacrylate | 2-(Methoxycarbonyl)-2-methyl-6-styryl-2,3-dihydropyridine | 75 |

Experimental Protocol: General Procedure for Rh(III)-Catalyzed Synthesis of 2,3-Dihydropyridines[1]

Materials:

-

--INVALID-LINK--₂ (Catalyst)

-

α,β-Unsaturated oxime pivalate (Substrate 1)

-

Alkene (Substrate 2)

-

Silver hexafluoroantimonate (AgSbF₆)

-

Cesium pivalate (CsOPiv)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), anhydrous

Procedure:

-

To a flame-dried 1-dram vial equipped with a magnetic stir bar was added --INVALID-LINK--₂ (5 mol %), AgSbF₆ (20 mol %), and CsOPiv (30 mol %).

-

The vial was sealed with a Teflon-lined cap and purged with argon.

-

Anhydrous HFIP (to achieve a 0.1 M concentration of the limiting reagent) was added via syringe.

-

The α,β-unsaturated oxime pivalate (1.0 equiv) and the alkene (1.5 equiv) were added sequentially via syringe.

-

The reaction mixture was stirred at 60 °C for 16-24 hours.

-

Upon completion, the reaction was cooled to room temperature, and the solvent was removed under reduced pressure.

-

The residue was purified by flash column chromatography on silica gel to afford the desired this compound product.

Organocatalytic Approaches: An Emerging Frontier

While highly developed for the synthesis of 1,4-dihydropyridines, organocatalytic methods for the asymmetric synthesis of 2,3-dihydropyridines are less established. However, the principles of aminocatalysis and Brønsted acid catalysis hold significant promise for accessing chiral this compound scaffolds.

Logical Workflow for Developing Organocatalytic Methods

The development of an organocatalytic synthesis of 2,3-dihydropyridines would likely follow a logical progression from reaction discovery to optimization and application.

Caption: Logical workflow for the development of organocatalytic this compound synthesis.

Current Status and Future Directions

Current research in organocatalysis has demonstrated the successful asymmetric synthesis of related heterocyclic structures such as dihydropyridazines and tetrahydropyridines.[4][5] For instance, chiral secondary amines have been employed in cascade reactions to produce functionalized dihydropyridazines with high enantioselectivity.[4] Similarly, chiral phosphoric acids have emerged as powerful catalysts for a variety of asymmetric transformations, including those that could potentially be adapted for this compound synthesis.[6][7][8][9][10]

The future development of organocatalytic methods for this compound synthesis will likely involve the design of novel cascade reactions that utilize readily available starting materials. Key areas of investigation will include the screening of different chiral organocatalysts (e.g., prolinol derivatives, cinchona alkaloids, and chiral phosphoric acids) and the optimization of reaction conditions to achieve high yields and enantioselectivities.

Biocatalytic Synthesis: A Green and Selective Alternative

Biocatalysis offers an attractive, environmentally friendly approach to the synthesis of chiral molecules. While specific examples of enzymatic synthesis of 2,3-dihydropyridines are currently limited in the literature, the potential for biocatalytic methods, particularly through the desymmetrization of prochiral precursors or the asymmetric reduction of pyridinium salts, is significant.[2][11]

Conceptual Workflow for Biocatalytic Synthesis

A general workflow for developing a biocatalytic route to chiral 2,3-dihydropyridines would involve enzyme screening, optimization of reaction conditions, and potential protein engineering to enhance catalyst performance.

References

- 1. Expedient Access to 2,3-Dihydropyridines from Unsaturated Oximes by Rh(III)-Catalyzed C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Organocatalytic enantioselective synthesis of 2,3-dihydropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Progress in Biocatalytic Desymmetrization of Racemic Compounds - Beijing Institute of Technology [pure.bit.edu.cn]

- 5. Organocatalytic Packed-Bed Reactors for the Enantioselective Flow Synthesis of Quaternary Isotetronic Acids by Direct Aldol Reactions of Pyruvates [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Chiral Brønsted acids for asymmetric organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Brønsted Acid-Catalyzed, Enantioselective Aza-Diels-Alder Reaction for the Direct Synthesis of Chiral Piperidones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Asymmetric Brønsted acid catalysis with chiral carboxylic acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. Biocatalytic Desymmetrization for the Atroposelective Synthesis of Axially Chiral Biaryls Using an Engineered Imine Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Multi-Component Synthesis of 2,3-Dihydropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of 2,3-dihydropyridine derivatives, valuable scaffolds in medicinal chemistry, through multi-component reactions (MCRs). The following sections outline a true three-component reaction for the synthesis of functionalized 1,2-dihydropyridin-2-ones (a tautomer of 2,3-dihydropyridin-2-ols) and a modern rhodium-catalyzed two-component annulation reaction that provides access to highly substituted 2,3-dihydropyridines.

I. Three-Component Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles

This section details a facile and efficient one-pot, three-component cyclocondensation reaction for the synthesis of highly functionalized 2-oxo-1,2-dihydropyridines under solvent-free conditions. This method offers mild reaction conditions, a simple protocol, and clean reaction profiles, making it an attractive and practical approach.[1][2]

Reaction Principle

The reaction proceeds through the condensation of an aromatic aldehyde, an aromatic ketone, and 2-cyanoacetamide. The components are heated together without any solvent, leading to the formation of the desired 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives in good yields.

Experimental Protocol

General Procedure for the Synthesis of Compounds (4a-j):

A mixture of an aromatic aldehyde (1 mmol), an aromatic ketone (1 mmol), and 2-cyanoacetamide (1 mmol) is placed in a round-bottom flask. The flask is then heated in an oil bath at 120 °C for the specified time (see Table 1). The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The resulting solid is then washed with ethanol to afford the pure product.

Table 1: Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles (4a-j) [1]

| Entry | Ar | Ar' | Product | Time (min) | Yield (%) | Melting Point (°C) |

| 1 | C₆H₅ | C₆H₅ | 4a | 20 | 92 | 295–297 |

| 2 | 4-ClC₆H₄ | C₆H₅ | 4b | 25 | 90 | 287–288 |

| 3 | 4-MeOC₆H₄ | C₆H₅ | 4c | 20 | 95 | 281–283 |

| 4 | 2-ClC₆H₄ | C₆H₅ | 4d | 30 | 88 | 290–292 |

| 5 | 4-FC₆H₄ | C₆H₅ | 4e | 25 | 91 | 299–301 |

| 6 | 4-MeC₆H₄ | 4-MeC₆H₄ | 4f | 20 | 94 | 305–307 |

| 7 | 4-ClC₆H₄ | 4-MeC₆H₄ | 4g | 25 | 92 | 310–312 |

| 8 | 4-MeOC₆H₄ | 4-MeC₆H₄ | 4h | 20 | 96 | 294–296 |

| 9 | C₆H₅ | 4-BrC₆H₄ | 4i | 25 | 90 | 315–317 |

| 10 | 4-MeC₆H₄ | 4-BrC₆H₄ | 4j | 25 | 93 | 297–298 |

Characterization Data for Selected Products[1]

-

4-(4-Chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile (4b):

-

IR (KBr, ν, cm⁻¹): 3150 (NH), 2221 (CN), 1644 (CO)

-

¹H NMR (400 MHz, DMSO-d₆) (δ, ppm): 13.73 (1H, s, NH), 8.19 (2H, m, ArH), 8.03–8.07 (3H, m, ArH), 7.88 (2H, m, ArH), 7.75–7.83 (2H, m, ArH), 7.48 (1H, s, C⁵-H)

-

-

4-(2-Chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile (4d):

-

IR (KBr, ν, cm⁻¹): 3145 (NH), 2222 (CN), 1645 (CO)

-

¹H NMR (400 MHz, DMSO-d₆) (δ, ppm): 12.86 (1H, s, NH), 7.91 (2H, d, J=8.0 Hz, ArH), 7.61–7.66 (4H, m, ArH), 7.43–7.50 (3H, m, ArH), 6.72 (1H, s, C⁵-H)

-

-

6-(4-Bromophenyl)-2-oxo-4-p-tolyl-1,2-dihydropyridine-3-carbonitrile (4j):

-

IR (KBr, ν, cm⁻¹): 3165 (NH), 2220 (CN), 1661 (CO)

-